

# Carumonam Sodium: A Technical Guide to its Beta-Lactamase Stability Profile

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## Compound of Interest

Compound Name: Carumonam Sodium

Cat. No.: B1668588

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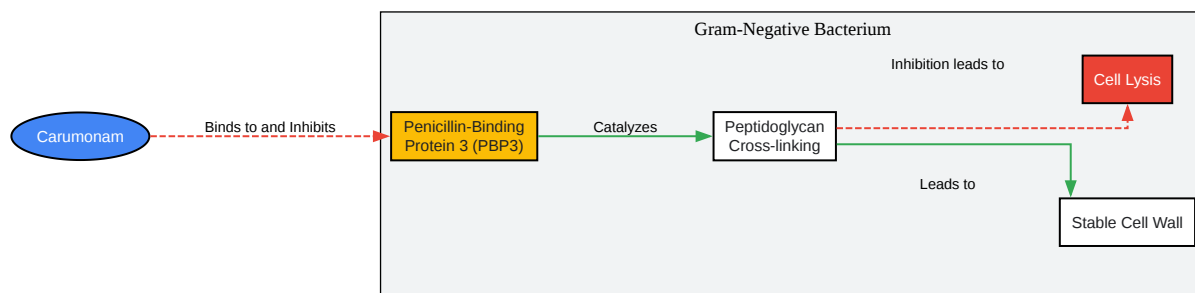
For Researchers, Scientists, and Drug Development Professionals

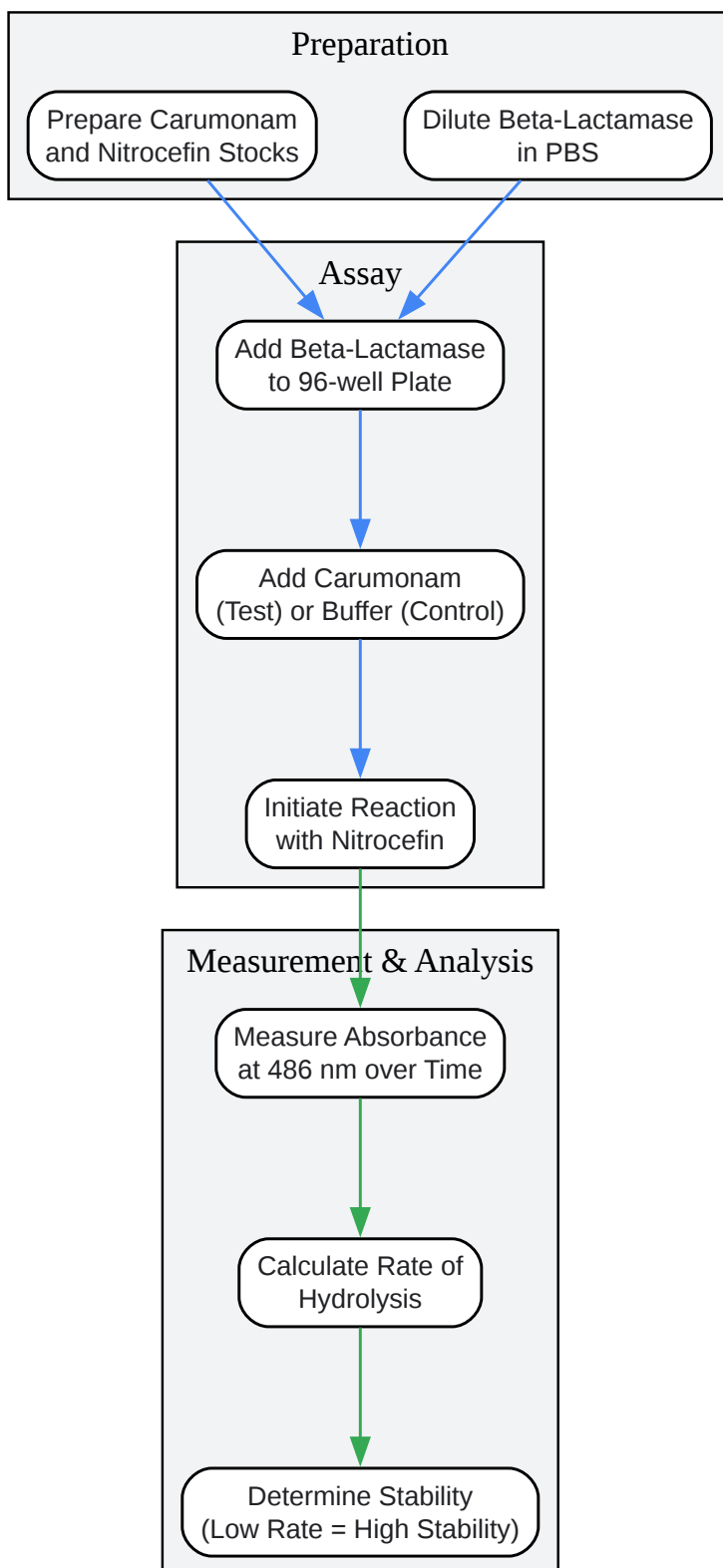
## Introduction

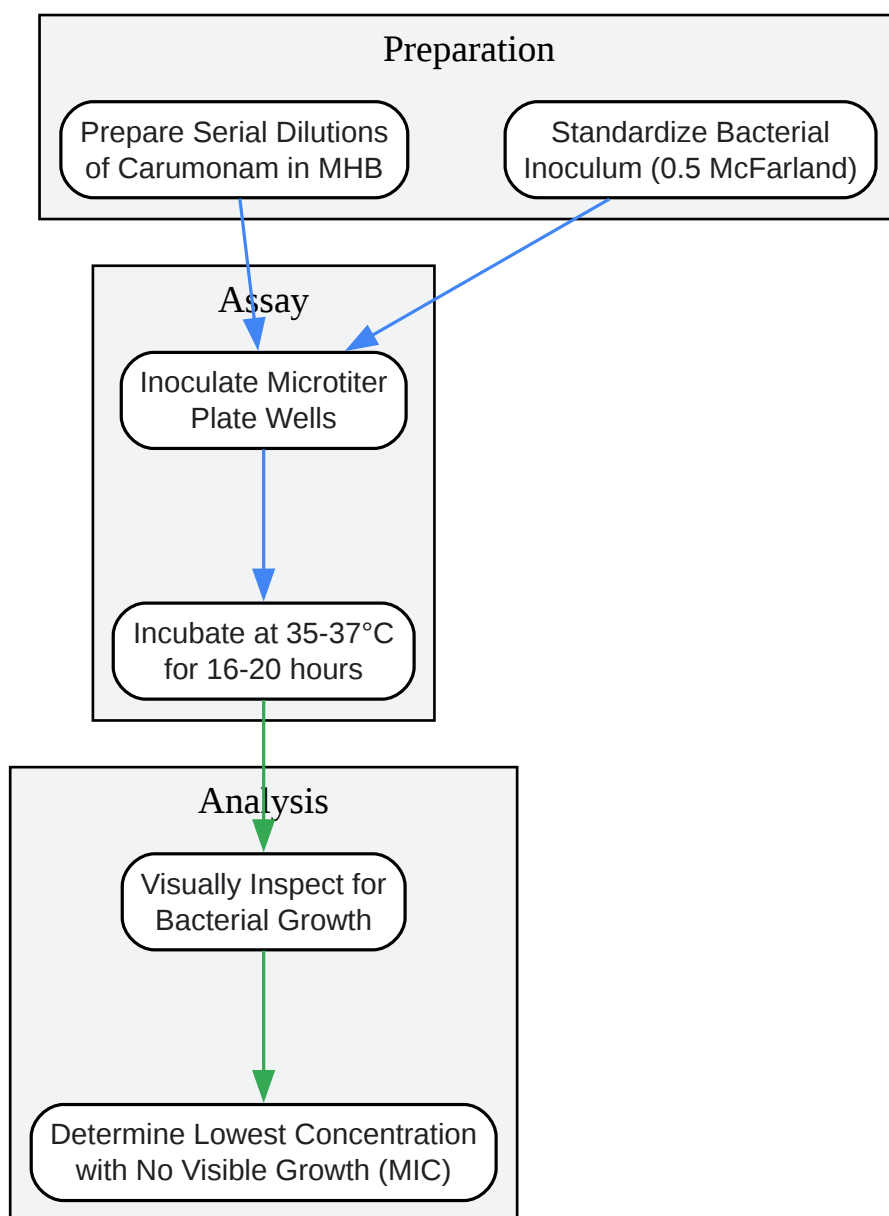
**Carumonam sodium** is a synthetic monobactam antibiotic noted for its focused activity against a wide spectrum of aerobic Gram-negative bacteria.[1] In an era where beta-lactamase production is a primary mechanism of bacterial resistance to beta-lactam antibiotics, the stability of new antimicrobial agents against these enzymes is a critical determinant of their clinical efficacy.[2] Carumonam has demonstrated remarkable resistance to hydrolysis by a broad array of beta-lactamases, positioning it as a valuable agent in combating infections caused by multidrug-resistant pathogens.[3][4] This technical guide provides an in-depth analysis of the beta-lactamase stability profile of Carumonam, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and interaction with beta-lactamases.

## Mechanism of Action

Carumonam exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final transpeptidation step of peptidoglycan synthesis.[6][7] By binding with high affinity to PBP3, Carumonam blocks the cross-linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.[7]







## Ambler Classification of Beta-Lactamases

Class A  
(Serine- $\beta$ -lactamases)  
e.g., TEM, SHV, CTX-M

Class B  
(Metallo- $\beta$ -lactamases)  
e.g., NDM, VIM, IMP

Class C  
(Serine- $\beta$ -lactamases)  
e.g., AmpC

Class D  
(Serine- $\beta$ -lactamases)  
e.g., OXA

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